molecular formula C32H49NO8 B1237073 Angeloylzygadenine CAS No. 67370-02-9

Angeloylzygadenine

Cat. No. B1237073
CAS RN: 67370-02-9
M. Wt: 575.7 g/mol
InChI Key: VZBCOPRNVQLISP-PSQKXIODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angeloylzygadenine is a natural product found in Veratrum nigrum, Veratrum oblongum, and other organisms with data available.

Scientific Research Applications

1. Cytotoxic Activities

Research indicates that Angeloylzygadenine, isolated from plants like Veratrum taliense, has been tested for cytotoxic activities. This suggests potential applications in cancer research or as a component in the development of anticancer agents (Sun et al., 2012).

2. Steroidal Alkaloid Research

Angeloylzygadenine is also identified as a steroidal alkaloid in Veratrum dahuricum. Its isolation and structural analysis contribute to the broader understanding of steroidal alkaloids, which are significant in various medicinal and biochemical research areas (Zhao et al., 2009).

3. Seasonal Variation in Steroidal Alkaloids

The content of Angeloylzygadenine in plants like Veratrum dahuricum varies significantly across seasons. This knowledge is essential for ensuring the quality control of herbal medicines and other applications requiring consistent dosing of this compound (Tang et al., 2008).

4. Chemical Profile Analysis

Angeloylzygadenine is a key component in the chemical profiling of plant combinations, such as Veratrum nigrum and Radix Ginseng. Its identification and quantification are crucial for understanding the chemical interactions in such herbal combinations and their implications in traditional medicine (Yuguang et al., 2011).

properties

CAS RN

67370-02-9

Product Name

Angeloylzygadenine

Molecular Formula

C32H49NO8

Molecular Weight

575.7 g/mol

IUPAC Name

[(1S,2S,6S,9S,10S,11R,12R,13S,15S,19S,22S,23S)-10,12,13,14,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C32H49NO8/c1-6-17(3)27(36)40-23-11-12-28(4)20-8-9-21-30(28,41-32(20,23)39)13-19-18-15-33-14-16(2)7-10-22(33)29(5,37)24(18)25(34)26(35)31(19,21)38/h6,16,18-26,34-35,37-39H,7-15H2,1-5H3/b17-6-/t16-,18-,19-,20?,21+,22-,23-,24+,25+,26-,28-,29+,30?,31?,32-/m0/s1

InChI Key

VZBCOPRNVQLISP-PSQKXIODSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1CC[C@]2(C3[C@@]1(OC24C[C@H]5[C@@H]6CN7C[C@H](CC[C@H]7[C@@]([C@H]6[C@H]([C@@H](C5([C@@H]4CC3)O)O)O)(C)O)C)O)C

SMILES

CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5C6CN7CC(CCC7C(C6C(C(C5(C4CC3)O)O)O)(C)O)C)O)C

Canonical SMILES

CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5C6CN7CC(CCC7C(C6C(C(C5(C4CC3)O)O)O)(C)O)C)O)C

synonyms

angeloyl-zygadenine
angeloylzygadenine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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